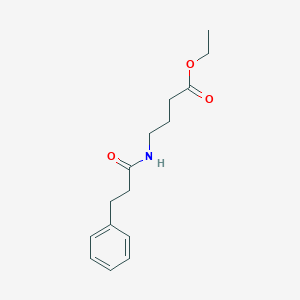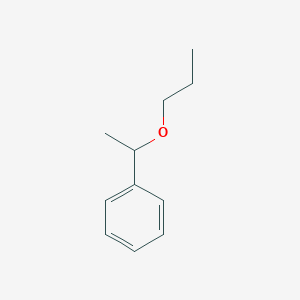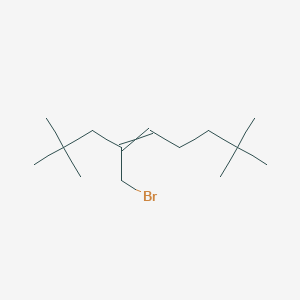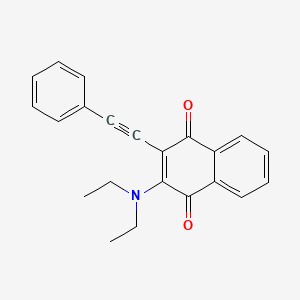
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with diethylamino and phenylethynyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the naphthalene-1,4-dione as the core structure. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to a dihydro derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group can enhance binding affinity, while the diethylamino group can influence the compound’s solubility and reactivity. The naphthalene core provides a rigid structure that can interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Hexadecylamino)naphthalene-1,4-dione
- 2-(Methylamino)naphthalene-1,4-dione
Comparison
Compared to similar compounds, 2-(Diethylamino)-3-(phenylethynyl)naphthalene-1,4-dione is unique due to the presence of both diethylamino and phenylethynyl groups. These substituents confer distinct chemical properties, such as increased solubility and reactivity, making it more versatile for various applications.
Propriétés
Numéro CAS |
90179-81-0 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(diethylamino)-3-(2-phenylethynyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H19NO2/c1-3-23(4-2)20-19(15-14-16-10-6-5-7-11-16)21(24)17-12-8-9-13-18(17)22(20)25/h5-13H,3-4H2,1-2H3 |
Clé InChI |
LKHPWFDBIDSMAH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


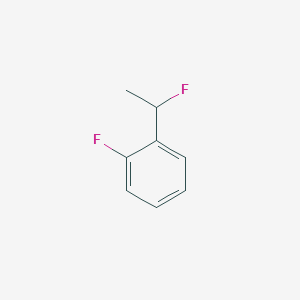
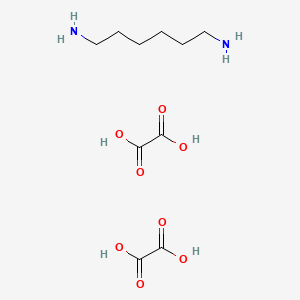
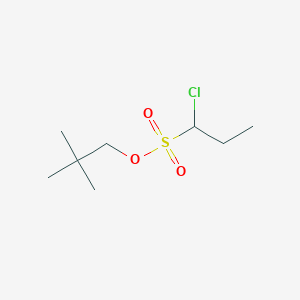
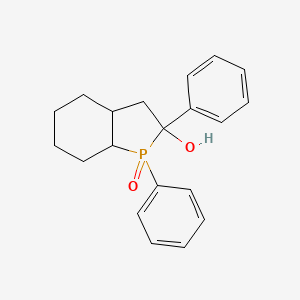




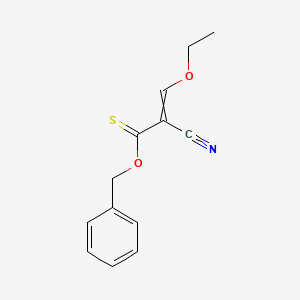
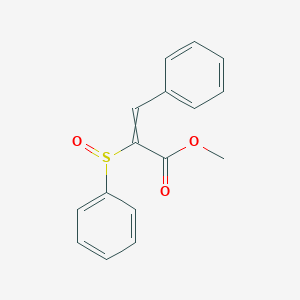
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
